7-Bromo-6-methylbenzo[d]thiazol-2-amine
Description
7-Bromo-6-methylbenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H7BrN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Properties
Molecular Formula |
C8H7BrN2S |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
7-bromo-6-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-3-5-7(6(4)9)12-8(10)11-5/h2-3H,1H3,(H2,10,11) |
InChI Key |
ANLIXSKLCWCFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methylbenzo[d]thiazol-2-amine typically involves the bromination of 6-methylbenzothiazole followed by amination. One common method includes the reaction of 6-methylbenzothiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. The resulting intermediate is then treated with ammonia or an amine to form the final product .
Industrial Production Methods
Industrial production methods for 7-Bromo-6-methylbenzo[d]thiazol-2-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols
Biological Activity
7-Bromo-6-methylbenzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 7-Bromo-6-methylbenzo[d]thiazol-2-amine can be represented as follows:
This compound features a bromine atom at the 7-position and a methyl group at the 6-position of the benzothiazole ring, which influences its biological activity.
The biological activity of 7-Bromo-6-methylbenzo[d]thiazol-2-amine is primarily attributed to its ability to interact with various molecular targets within biological systems. Specific mechanisms include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. The presence of the bromine atom enhances its binding affinity to microbial targets.
- Anticancer Properties : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Research on related benzothiazole derivatives has provided insights into the SAR of 7-Bromo-6-methylbenzo[d]thiazol-2-amine:
| Substituent Position | Effect on Activity |
|---|---|
| 6-Methyl | Enhances lipophilicity and bioavailability |
| 7-Bromo | Increases antimicrobial potency |
| Electron-withdrawing groups | Improve anticancer activity |
The presence of electron-withdrawing groups at specific positions has been shown to enhance the overall biological efficacy of benzothiazole derivatives.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including 7-Bromo-6-methylbenzo[d]thiazol-2-amine. The Minimum Inhibitory Concentration (MIC) values demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .
Anticancer Studies
In vitro studies assessed the cytotoxic effects of 7-Bromo-6-methylbenzo[d]thiazol-2-amine against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The results indicated significant cell viability reduction with IC50 values in the low micromolar range, suggesting strong anticancer potential .
Anti-inflammatory Effects
Research focused on the anti-inflammatory properties of similar compounds revealed that derivatives like 7-Bromo-6-methylbenzo[d]thiazol-2-amine could inhibit key inflammatory pathways, including NF-kB signaling. This inhibition was correlated with decreased levels of pro-inflammatory cytokines in treated cell cultures .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the effectiveness of benzothiazole derivatives, including 7-bromo-6-methylbenzo[d]thiazol-2-amine, against various microbial strains. The compound has been evaluated for its in vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antimicrobial Evaluation
In a study examining the antimicrobial properties of synthesized benzothiazole derivatives, compounds were tested using the turbidimetric method. Results indicated that derivatives showed significant inhibitory effects against common pathogens, demonstrating the potential of 7-bromo-6-methylbenzo[d]thiazol-2-amine in treating infections caused by resistant strains .
Anticancer Properties
The anticancer potential of 7-bromo-6-methylbenzo[d]thiazol-2-amine has been explored in various studies. The compound's structure allows it to interact with multiple cellular targets involved in cancer proliferation.
Case Study: Anticancer Activity Against Breast Cancer
A series of thiazole derivatives were synthesized and tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited promising cytotoxicity, suggesting that 7-bromo-6-methylbenzo[d]thiazol-2-amine could be a lead compound for developing new anticancer therapies .
Molecular Docking Insights
Molecular docking studies have shown that the compound binds effectively to specific targets within cancer cells and pathogens. For instance, docking simulations indicated strong interactions with enzymes critical for microbial survival and cancer cell proliferation .
Summary of Biological Activities
The following table summarizes the key biological activities associated with 7-bromo-6-methylbenzo[d]thiazol-2-amine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
